molecular formula C9H9BrFNO2 B8195317 Methyl 2-(2-amino-4-bromo-6-fluorophenyl)acetate

Methyl 2-(2-amino-4-bromo-6-fluorophenyl)acetate

Cat. No.: B8195317
M. Wt: 262.08 g/mol
InChI Key: ZMQPIWXTZDSATI-UHFFFAOYSA-N
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Description

Methyl 2-(2-amino-4-bromo-6-fluorophenyl)acetate is an organic compound with a complex structure that includes amino, bromo, and fluoro substituents on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-amino-4-bromo-6-fluorophenyl)acetate typically involves multi-step organic reactions. One common method starts with the bromination of 2-fluoroaniline to introduce the bromo group. This is followed by a nucleophilic substitution reaction to introduce the amino group. The final step involves esterification with methyl acetate under acidic conditions to form the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-amino-4-bromo-6-fluorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromo group can be reduced to a hydrogen atom.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Dehalogenated products.

    Substitution: Various substituted phenyl acetates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-amino-4-bromo-6-fluorophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-amino-4-bromo-6-fluorophenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluoro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-bromo-4-fluorophenyl)acetate
  • Methyl 2-(2-amino-4-chloro-6-fluorophenyl)acetate
  • Methyl 2-(2-amino-4-bromo-6-chlorophenyl)acetate

Uniqueness

Methyl 2-(2-amino-4-bromo-6-fluorophenyl)acetate is unique due to the specific combination of amino, bromo, and fluoro substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-(2-amino-4-bromo-6-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2/c1-14-9(13)4-6-7(11)2-5(10)3-8(6)12/h2-3H,4,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQPIWXTZDSATI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1F)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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